3-Hexylaniline
Overview
Description
3-Hexylaniline is an organic compound with the molecular formula C12H19N. It is an aniline derivative where the amino group is attached to a benzene ring substituted with a hexyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction of this compound can yield hexylcyclohexylamine.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Concentrated nitric acid, sulfuric acid.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hexylcyclohexylamine.
Substitution: Nitrated derivatives.
Scientific Research Applications
3-Hexylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-hexylaniline depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary but often involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
4-Hexylaniline: Similar structure but with the hexyl group at the fourth position.
N-Hexylaniline: A positional isomer with the hexyl group attached to the nitrogen atom.
4-Octylaniline: An aniline derivative with an octyl group at the fourth position.
Uniqueness: 3-Hexylaniline is unique due to the specific position of the hexyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This positional specificity can lead to differences in boiling points, solubility, and reactivity compared to its isomers .
Properties
IUPAC Name |
3-hexylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCZIYEBRERBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341311 | |
Record name | 3-Hexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36042-29-2 | |
Record name | 3-Hexylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36042-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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